molecular formula C8H11N5O2 B14903042 5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine

5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B14903042
M. Wt: 209.21 g/mol
InChI Key: YIUCWNHARYVMKW-UHFFFAOYSA-N
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Description

5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(pyrrolidin-1-yl)pyrimidin-2-amine.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine is unique due to the presence of both the nitro and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

5-nitro-4-pyrrolidin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C8H11N5O2/c9-8-10-5-6(13(14)15)7(11-8)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11)

InChI Key

YIUCWNHARYVMKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2[N+](=O)[O-])N

Origin of Product

United States

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